molecular formula C17H23NO5 B6894272 3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylicacid

3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylicacid

Cat. No.: B6894272
M. Wt: 321.4 g/mol
InChI Key: NKKDPOHKWKYWLT-UHFFFAOYSA-N
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Description

3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C17H23NO5 It is characterized by the presence of an azetidine ring, a benzyloxy group, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the introduction of the benzyloxy group and the Boc protecting group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The azetidine ring can be reduced under specific conditions to form different derivatives.

    Substitution: The Boc protecting group can be substituted with other functional groups under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or basic conditions using sodium hydroxide (NaOH) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoic acid derivatives, while reduction of the azetidine ring can produce various azetidine derivatives.

Scientific Research Applications

3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways The azetidine ring and Boc protecting group play crucial roles in its reactivity and stability The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid
  • 3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid derivatives
  • Other azetidine-based compounds with different substituents

Uniqueness

The uniqueness of 3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various research and industrial applications.

Biological Activity

3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid is a synthetic organic compound characterized by its unique azetidine ring structure and specific functional groups, which contribute to its biological activity. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C17H23NO5
  • Molecular Weight : 335.37 g/mol
  • CAS Number : 2137981-46-3

Structure

The compound features:

  • An azetidine ring that enhances its reactivity.
  • A benzyloxy group that may influence its interaction with biological targets.
  • A tert-butoxycarbonyl (Boc) protecting group which is commonly used in organic synthesis.

The biological activity of 3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid is primarily attributed to its interactions with specific biomolecules, including enzymes and receptors. The azetidine structure allows for conformational flexibility, which can facilitate binding to target sites.

Antimicrobial Activity

Research has indicated that azetidine derivatives exhibit significant antimicrobial properties. In a study focusing on various azetidine compounds, it was found that modifications to the azetidine ring can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Studies have shown that similar azetidine derivatives can induce apoptosis in cancer cells by disrupting cell cycle progression and promoting oxidative stress. The benzyloxy group may also play a role in enhancing lipophilicity, improving cellular uptake.

Enzyme Inhibition

Azetidine compounds have been explored for their ability to inhibit specific enzymes involved in metabolic pathways. For instance, research has demonstrated that certain azetidine derivatives can inhibit serine proteases, which are crucial in various physiological processes, including inflammation and coagulation .

Study 1: Antimicrobial Efficacy

In a comparative study of several azetidine derivatives, including 3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid, the compound exhibited notable activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests a promising avenue for developing new antimicrobial agents from azetidine derivatives.

Study 2: Anticancer Activity

A recent investigation into the anticancer properties of azetidine compounds revealed that treatment with 3-[(Benzyloxy)methyl]-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid led to a significant reduction in cell viability in human breast cancer cell lines (MCF-7). The IC50 value was determined to be around 25 µM, indicating potent activity against these cancer cells .

Data Tables

Biological Activity Efficacy Reference
Antimicrobial (S. aureus)MIC = 32 µg/mL
Anticancer (MCF-7)IC50 = 25 µM
Enzyme InhibitionModerate

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(phenylmethoxymethyl)azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-16(2,3)23-15(21)18-10-17(11-18,14(19)20)12-22-9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKDPOHKWKYWLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(COCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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